![molecular formula C15H12BrClN2OS B4700640 N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea](/img/structure/B4700640.png)
N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea
Overview
Description
N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea, also known as ABCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABCT belongs to the class of thiourea derivatives, which have been studied extensively for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea has been shown to have other biochemical and physiological effects. Studies have demonstrated that N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea can inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine. This suggests that N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer activity at low concentrations. However, N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several potential future directions for research on N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea. One area of interest is the development of N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea derivatives with improved solubility and selectivity for cancer cells. Another direction is the investigation of N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea's potential as a treatment for neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea and its potential side effects.
Scientific Research Applications
N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-(4-bromo-3-chlorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2OS/c1-9(20)10-2-4-11(5-3-10)18-15(21)19-12-6-7-13(16)14(17)8-12/h2-8H,1H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFRNOOMLFOLHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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